N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETAMIDE
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Overview
Description
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the adamantyl and tetraazolyl groups. Key steps include:
- Cyclization Reactions: Formation of the benzothieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.
- Functional Group Transformations: Introduction of the adamantyl group via nucleophilic substitution or addition reactions.
- Final Coupling: Coupling of the tetraazolyl group to the acetamide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and tetraazolyl moieties.
- Reduction: Reduction reactions can target the carbonyl group in the benzothieno[2,3-d]pyrimidine core.
- Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biomolecules.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds::
- N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide
- N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide
Uniqueness: The uniqueness of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C24H29N7O2S |
---|---|
Molecular Weight |
479.6g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-[3-(tetrazol-2-yl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C24H29N7O2S/c1-14-27-21-20(17-4-2-3-5-18(17)34-21)22(33)30(14)28-19(32)11-23-7-15-6-16(8-23)10-24(9-15,12-23)31-26-13-25-29-31/h13,15-16H,2-12H2,1H3,(H,28,32) |
InChI Key |
CXYFLBGAYKYBKO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 |
Origin of Product |
United States |
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